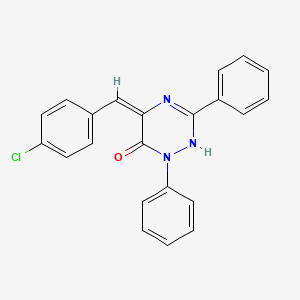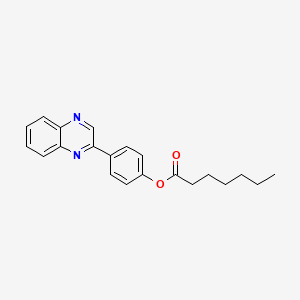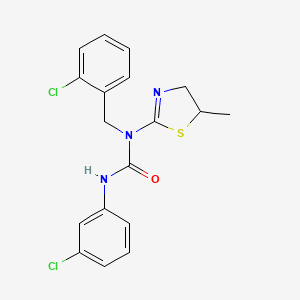![molecular formula C21H18ClN3O5S B11537722 N-[(4-Chlorophenyl)methyl]-2-(N-phenyl2-nitrobenzenesulfonamido)acetamide](/img/structure/B11537722.png)
N-[(4-Chlorophenyl)methyl]-2-(N-phenyl2-nitrobenzenesulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its structure consists of a benzene ring with a chlorine-substituted phenyl group attached to an acetamide functional group.
- This compound is used in various scientific and industrial applications due to its unique properties.
N-(4-chlorophenyl)benzamide: is a chemical compound with the molecular formula C₁₃H₁₀ClNO and a molecular weight of approximately 231.68 g/mol .
Preparation Methods
Synthetic Routes: There are several synthetic routes to prepare N-(4-chlorophenyl)benzamide.
Reaction Conditions: The reaction typically occurs at room temperature or slightly elevated temperatures.
Industrial Production: While specific industrial production methods may vary, the synthesis usually involves large-scale reactions using optimized conditions to achieve high yields.
Chemical Reactions Analysis
Reactivity: N-(4-chlorophenyl)benzamide can undergo various chemical reactions
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: N-(4-chlorophenyl)benzamide serves as a building block for the synthesis of other compounds.
Biology: It may be used in studies related to drug design, enzyme inhibition, or receptor binding.
Medicine: Research on its pharmacological properties could reveal potential therapeutic applications.
Industry: It might find use in the production of specialty chemicals or pharmaceutical intermediates.
Mechanism of Action
- The exact mechanism of action for N-(4-chlorophenyl)benzamide depends on its specific application.
- If used as a drug, it could interact with cellular targets (e.g., enzymes, receptors) and modulate biological processes.
Comparison with Similar Compounds
Uniqueness: N-(4-chlorophenyl)benzamide’s uniqueness lies in its specific combination of functional groups (chlorine-substituted phenyl and acetamide).
Similar Compounds: While I don’t have a specific list of similar compounds, you can explore related benzamide derivatives or compounds with similar structural features.
Remember that N-(4-chlorophenyl)benzamide’s properties and applications continue to be a subject of scientific investigation, and further research may uncover additional uses and insights
Properties
Molecular Formula |
C21H18ClN3O5S |
|---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C21H18ClN3O5S/c22-17-12-10-16(11-13-17)14-23-21(26)15-24(18-6-2-1-3-7-18)31(29,30)20-9-5-4-8-19(20)25(27)28/h1-13H,14-15H2,(H,23,26) |
InChI Key |
JQDKJRQQHYHITK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{(2E,5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B11537648.png)


![N-Phenyl-N-({N'-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11537662.png)
![2-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B11537663.png)
![Carbamic acid, N-[1,1-bis(trifluoromethyl)propyl]-, 4-cyclohexylphenyl ester](/img/structure/B11537670.png)
![(E)-N-[2-(2-Methylphenyl)-1,3-benzoxazol-5-yl]-1-(3-nitrophenyl)methanimine](/img/structure/B11537673.png)
![3-[(2,4-Dimethyl-phenylamino)-methyl]-5-(4-fluoro-benzylidene)-thiazolidine-2,4-dione](/img/structure/B11537677.png)
![N-(2,3-dimethylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide](/img/structure/B11537681.png)
![Ethyl 2-{[(4-fluorophenyl)sulfonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11537684.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11537705.png)
![(2E,5E)-2,5-bis[(2,4-dichlorophenyl)methylidene]cyclopentan-1-one](/img/structure/B11537724.png)
![N-(2-Benzenesulfonamidophenyl)-2-[N-(4-bromophenyl)benzenesulfonamido]acetamide](/img/structure/B11537728.png)
